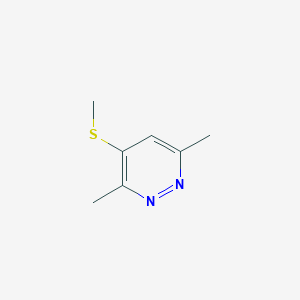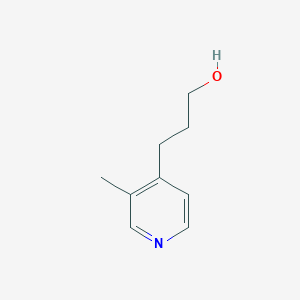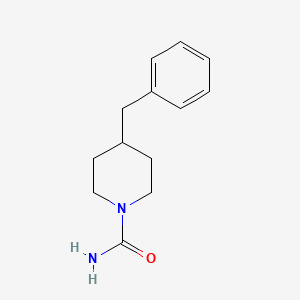![molecular formula C27H40N4 B7780295 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine](/img/structure/B7780295.png)
2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine is a complex organic compound that features a pyridine ring connected to a piperidine ring through an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with a pyridine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the pyridine derivative under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and the process may be optimized to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions
2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Substituted pyridine derivatives depending on the nucleophile used
科学的研究の応用
2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Chemistry: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism by which 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The pyridine and piperidine rings allow for strong interactions with aromatic and hydrophobic pockets within proteins, facilitating the modulation of biological pathways. This compound can inhibit or activate specific receptors, leading to downstream effects on cellular functions .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine ring but differs in the presence of a pyrimidine ring instead of a piperidine ring.
N-(Pyridin-2-yl)amides: Contains the pyridine ring but has an amide linkage instead of the piperidine structure.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Similar in having a pyridine ring but differs in the presence of a pyrrolidine ring.
Uniqueness
2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine is unique due to its dual piperidine and pyridine rings connected through an ethyl chain, which provides a distinct spatial arrangement and potential for diverse biological interactions. This structural uniqueness allows it to interact with a broader range of biological targets compared to its similar compounds .
特性
IUPAC Name |
2-[2-[4-[3-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4/c1-3-16-28-26(8-1)14-22-30-18-10-24(11-19-30)6-5-7-25-12-20-31(21-13-25)23-15-27-9-2-4-17-29-27/h1-4,8-9,16-17,24-25H,5-7,10-15,18-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVAYKLDFUPKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7780233.png)











![1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol](/img/structure/B7780317.png)

